N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide
Description
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is a bifunctional enamide derivative characterized by a nine-carbon alkyl chain (nonyl group) bridging two prop-2-enamide moieties. The extended alkyl chain likely enhances hydrophobicity, while the enamide groups provide hydrogen-bonding capacity and reactivity for polymerization or crosslinking .
Properties
IUPAC Name |
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-4H,1-2,5-13H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDNLCHPBOTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655295 | |
| Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10405-45-5 | |
| Record name | N,N'-(Nonane-1,9-diyl)di(prop-2-enamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide typically involves the reaction between acrylamide and a nonamethylene diamine. The process often requires the presence of catalysts to facilitate the formation of the bisacrylamide linkage. Common catalysts used in this synthesis include copper(II) chloride and sulfuric acid, which help in achieving high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and high throughput. The use of advanced catalytic systems and solvent-free reactions are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide undergoes various chemical reactions, including:
Addition Reactions: The acrylamide groups can participate in addition reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of mono- and disubstituted products.
Polymerization: It can undergo radical copolymerization with other monomers like acrylonitrile and substituted acrylamides, forming highly crosslinked polymer gels.
Cyclopolymerization: In the presence of suitable initiators, it can form linear, soluble polymers with backbones built from five- and seven-membered rings.
Common Reagents and Conditions
Catalysts: Copper(II) chloride, sulfuric acid, and ammonium persulfate are commonly used to initiate and facilitate reactions involving this compound
Solvents: Reactions are often carried out in aqueous media or organic solvents like dichloroethane.
Major Products
The major products formed from reactions involving this compound include crosslinked polymer networks, hydrogels, and various substituted bisacrylamide derivatives .
Scientific Research Applications
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide finds extensive applications in scientific research, including:
Mechanism of Action
The mechanism by which N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide exerts its effects primarily involves its ability to form crosslinks between polymer chains. This crosslinking occurs through the reaction of the acrylamide groups with various nucleophiles, leading to the formation of stable, three-dimensional network structures. These networks enhance the mechanical strength, stability, and functionality of the resulting polymers .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Functional Groups: The absence of amino or hydroxy groups (cf. ) limits hydrogen-bonding diversity but may enhance stability in acidic environments.
Physicochemical Properties
Table 2: Spectroscopic and Physical Properties
Key Observations :
- Spectroscopy: Enamide protons (δ ~6.3 ppm) are consistent across analogs, while hydroxy or amino groups introduce distinct shifts (e.g., δ 6.85 ppm for OH in ).
Biological Activity
N-[9-(prop-2-enoylamino)nonyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its amide linkage and a nonyl chain, which contributes to its hydrophobic properties. The chemical formula is C₁₃H₁₉N₃O, and it features a prop-2-enamide functional group that enhances its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Membrane Receptors : The hydrophobic nature allows for effective interaction with lipid membranes, influencing receptor-mediated signaling.
- Regulation of Gene Expression : It may modulate gene expression related to inflammatory responses and cell growth.
Anticancer Activity
Several studies have reported the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies demonstrated a significant reduction in the viability of various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.3 |
| PC-3 (Prostate) | 4.8 |
| HeLa (Cervical) | 6.1 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
